1H-Indazol-3-ol

描述

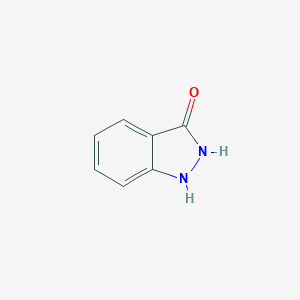

1,2-二氢吲唑-3-酮是一种杂环化合物,分子式为C₇H₆N₂O。 它也被称为 3H-吲唑-3-酮、1,2-二氢- 和 3-氧代-1,2-吲唑 。 该化合物属于吲唑家族,以其多样的生物活性及其药理特性而闻名 .

准备方法

合成路线和反应条件

1,2-二氢吲唑-3-酮可以通过多种方法合成。 一种值得注意的方法是在室温下,在水性溶剂中通过光化学方法从邻硝基苄醇生成邻硝基苯甲醛 。然后使用该中间体构建 1,2-二氢-3H-吲唑-3-酮。 这种方法的优点是反应条件温和,使用水性溶剂 .

工业生产方法

化学反应分析

反应类型

1,2-二氢吲唑-3-酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化以形成不同的产物,具体取决于所使用的试剂和条件。

还原: 还原反应可以将其转化为具有潜在生物活性的其他衍生物。

常用试剂和条件

这些反应中使用的常用试剂包括过渡金属催化剂、硼氢化钠等还原剂以及高锰酸钾等氧化剂 .

主要生成物

科学研究应用

Pharmaceutical Development

1H-Indazol-3-ol and its derivatives are primarily utilized in the development of pharmaceuticals, especially as intermediates in synthesizing anticancer agents . The unique structural properties of this compound allow for modifications that enhance biological activity. Notably, derivatives such as 6-fluoro-1H-indazol-3-ol have been identified as potent inhibitors of d-amino acid oxidase (DAAO), a target for schizophrenia treatment due to its role in increasing brain d-serine levels, thus contributing to NMDA receptor activation .

Key Findings:

- DAAO Inhibition: Compounds derived from this compound have shown nanomolar inhibition against DAAO, indicating their potential as therapeutic agents for neurological disorders .

- HDAC Inhibitors: A study highlighted the development of HDAC inhibitors using this compound derivatives, demonstrating significant anticancer activity through mechanisms involving gene expression reactivation .

Biological Research

In biological research, this compound is employed to investigate its effects on cellular processes. It has been used extensively in cancer cell line studies to understand its interactions with specific biological targets.

Case Studies:

- Anti-inflammatory Activity: A series of indazol-3-ol derivatives exhibited anti-inflammatory properties by inhibiting the oxidation of arachidonic acid, showcasing their potential in treating inflammatory diseases .

- Cell Cycle and Apoptosis: Recent studies have demonstrated that specific derivatives can induce apoptosis in cancer cells by targeting Bcl2 family members and modulating the p53/MDM2 pathway .

Material Science

The compound has also garnered attention in material science, particularly for its electronic properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Researchers are exploring its potential to create advanced materials with enhanced performance characteristics.

Applications:

- Development of OLEDs due to favorable electronic properties.

- Exploration of new materials with improved stability and efficiency in electronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound in various analytical techniques. It aids in calibrating instruments and validating methods for detecting similar compounds.

Cosmetic Formulations

Due to its antioxidant properties, this compound is being investigated for use in skincare products. Its ability to protect skin from oxidative stress presents opportunities for developing innovative cosmetic formulations .

Data Summary Table

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Pharmaceutical Development | Anticancer agents, DAAO inhibitors | Nanomolar inhibition against DAAO; HDAC inhibitors |

| Biological Research | Anti-inflammatory activity, apoptosis induction | Significant effects on cancer cell lines |

| Material Science | OLED development | Enhanced electronic properties |

| Analytical Chemistry | Calibration standards | Validated detection methods |

| Cosmetic Formulations | Skincare products | Antioxidant benefits |

相似化合物的比较

类似化合物

与 1,2-二氢吲唑-3-酮类似的化合物包括:

吡唑并吲唑: 表现出显著的抗炎活性.

哒嗪并吲唑: 以其作为抗炎剂的潜力而闻名.

独特性

1,2-二氢吲唑-3-酮的独特之处在于其特殊的结构,这使得它可以进行多种化学修饰并形成各种具有生物活性的衍生物 。 其温和而有效的合成路线也使其成为研究和工业应用中的一种有价值的化合物 .

生物活性

1H-Indazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, particularly as a d-amino acid oxidase (DAAO) inhibitor and its effects on cancer cell lines.

This compound derivatives have been identified as potent inhibitors of DAAO, an enzyme implicated in the metabolism of d-serine, which plays a crucial role in the modulation of NMDA receptor activity in the brain. Inhibition of DAAO leads to increased levels of d-serine, which may have therapeutic implications for disorders such as schizophrenia. A study reported that certain derivatives exhibited nanomolar inhibition potency against DAAO, showcasing their potential as drug candidates for neuropsychiatric conditions .

Antitumor Activity

Recent research has highlighted the antitumor properties of this compound derivatives. For instance, a study demonstrated that a specific derivative showed significant inhibitory effects against the K562 leukemia cell line with an IC50 value of 5.15 µM. This compound also exhibited selectivity towards normal cells, indicating a potentially favorable therapeutic index . The mechanism underlying this activity involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, primarily through modulation of apoptotic proteins such as Bcl-2 and Bax, and activation of the p53 pathway .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. A pharmacophore model developed for DAAO inhibitors highlighted key molecular features necessary for activity. The presence of specific substituents on the indazole scaffold significantly enhances inhibitory potency against DAAO and other targets like FGFR kinases .

Case Studies

Case Study 1: DAAO Inhibition

A series of indazole derivatives were synthesized and tested for their ability to inhibit DAAO. Among them, 6-fluoro-1H-indazol-3-ol was identified as a lead compound with significant efficacy in increasing d-serine levels in mouse models, suggesting its potential utility in treating schizophrenia .

Case Study 2: Anticancer Effects

In another study, compound 6o was evaluated for its cytotoxic effects on K562 cells. The results indicated that treatment with this compound led to a marked increase in apoptosis rates and altered cell cycle distribution, supporting its development as an anticancer agent targeting the p53-MDM2 pathway .

属性

IUPAC Name |

1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEICGMKXPNXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049428 | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7364-25-2 | |

| Record name | Indazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Indazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Indazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-3H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-INDAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]

A:

A: this compound exhibits tautomerism between the 3-hydroxy (this compound) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the this compound tautomer in solution. []

A: this compound serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of this compound as a building block for generating more complex heterocyclic compounds.

A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []

A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of this compound, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of this compound and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]

A: this compound can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []

A: Yes, this compound, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]

A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this this compound derivative. This information can be valuable for designing new compounds with specific properties.

A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。